D-丙氨酰-D-谷氨酰胺

描述

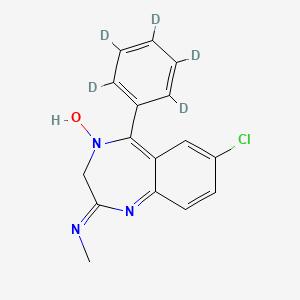

D-Alanyl-D-glutamine, also known as Alanyl-glutamine, is a dipeptide consisting of alanine and glutamine . It is used in dietary supplementation, parenteral nutrition, and cell culture . As a dietary supplement, alanyl-glutamine protects the gastrointestinal tract . The protective effect reduces bacterial translocation, thus reducing the risk of infections and infection-related problems such as diarrhea, dehydration, malabsorption, and electrolyte imbalance .

Synthesis Analysis

D-Alanyl-D-glutamine is synthesized by the enzyme D-alanine:D-alanine ligase (Ddl), which catalyzes the ATP-driven ligation of two D-alanine (D-Ala) molecules, resulting in the formation of D-alanyl:D-alanine dipeptide . The ligase Ddl, which generates D-Ala-D-Lac or D-Ala-D-Ala incorporated into the peptidoglycan precursor chain, is responsible for this specificity .

Molecular Structure Analysis

The molecular structure of D-Alanyl-D-glutamine is complex and involves several techniques or approaches . The bulk density, lattice energy, and thermal analysis results of the three polymorphs of Ala–Gln were compared, and it was found that the crystal shape of the solvates can be retained after solvent removal .

Chemical Reactions Analysis

D-Alanyl-D-glutamine is involved in various chemical reactions. For instance, D-alanine:D-alanine ligase (Ddl) catalyzes the ATP-driven ligation of two D-alanine (D-Ala) molecules to form a dipeptide, D-alanine-D-alanine (D-Ala-D-Ala), also known as D-alanyl:D-alanine .

Physical And Chemical Properties Analysis

The physical and chemical properties of D-Alanyl-D-glutamine are complex and involve several factors. By comparing the bulk density, lattice energy, and thermal analysis results of the three polymorphs of Ala–Gln, it was found that the crystal shape of the solvates can be retained after solvent removal .

科学研究应用

发酵生产

D-丙氨酰-D-谷氨酰胺,也称为 Ala-Gln,具有临床和营养重要性,但缺乏有效的生产方法。开发了一种新方法,包括使用表达 L-氨基酸 α-连接酶的大肠杆菌菌株发酵生产 Ala-Gln。该方法在补料分批培养中在细胞外产生了超过 100 mM 的 Ala-Gln,为大规模生产提供了一种有前景的方法 (Tabata & Hashimoto, 2007)。

哺乳动物细胞培养中的定量

Ala-Gln 被广泛用作生物制药生产中细胞培养中稳定的 L-谷氨酰胺来源。一项研究比较了培养液中 Ala-Gln 的四种检测系统,指出了阻止使用某些检测器的基质效应。该研究强调了准确定量 Ala-Gln 以优化细胞培养中的生产过程的重要性 (Krömer et al., 2011)。

重症监护中的临床结果

一项研究调查了在重症监护病房患者的肠外营养中补充使用 Ala-Gln。该研究得出结论,用 Ala-Gln 补充肠外营养显着提高了重症患者的六个月生存率,表明其在重症监护环境中的潜在治疗作用 (Goeters et al., 2002)。

用于生产的代谢工程

Ala-Gln 在临床治疗和运动保健中的应用促进了对高效生物技术生产的研究。大肠杆菌菌株经过代谢工程改造用于 Ala-Gln 生产,提高了产量并证明了其生产的微生物细胞工厂的可行性 (Zhu et al., 2020)。

粘膜增殖效应

关于 Ala-Gln 对人回肠和结肠粘膜增殖影响的研究表明其营养作用,这在肠外营养中可能很重要,以增强肠屏障功能 (Scheppach et al., 1994)。

手术中成本控制

一项研究表明,在重大腹部手术后的全肠外营养中补充 Ala-Gln 改善了氮代谢并缩短了住院时间,表明具有成本控制效益 (Mertes et al., 2000)。

作用机制

In cell culture, L-alanyl-L-glutamine is sometimes used as a replacement for L-glutamine because this dipeptide is stable in aqueous solution unlike L-glutamine which spontaneously degrades to form ammonia and pyrrolidine carboxylic acid . During cell culture, L-alanyl-L-glutamine is broken down into L-glutamine which is an essential nutrient for the cells .

安全和危害

未来方向

There are several potential future directions for research on D-Alanyl-D-glutamine. For instance, one study suggests that D-Ala-ended peptidoglycan precursors play a central role in the variable immunomodulatory ability of L. plantarum . Another study discusses the potential of alanyl-glutamine supplementation to improve peritoneal dialysate biocompatibility .

属性

IUPAC Name |

(2R)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCMDXDYPOUFDY-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654458 | |

| Record name | D-Alanyl-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

656221-79-3 | |

| Record name | D-Alanyl-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B3329980.png)

![4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329997.png)

![6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3330007.png)

![8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B3330029.png)